molecular formula C18H18O3 B3032529 (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 214264-38-7

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B3032529
CAS RN: 214264-38-7
M. Wt: 282.3 g/mol
InChI Key: MBFUXAKECSBERE-UHFFFAOYSA-N
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Description

The compound "(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" is a type of organic molecule known as a chalcone, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and their role as intermediates in the synthesis of various pharmacologically important compounds.

Synthesis Analysis

The synthesis of chalcones typically involves a Claisen-Schmidt condensation, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. In the case of similar compounds, the synthesis has been performed using appropriate acetophenone and benzaldehyde derivatives in ethanol . The reaction proceeds through the formation of a carbon-carbon double bond between the carbonyl carbon of the acetophenone and the alpha carbon of the aldehyde, resulting in the chalcone structure.

Molecular Structure Analysis

The molecular structure of chalcones can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecule, including bond lengths and angles . The central double bond in these compounds is typically found to be in a trans configuration, which is consistent with the (E) notation in the compound's name .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, serve as Michael acceptors, and undergo further condensation reactions to form more complex structures. The reactivity of the carbonyl group and the double bond allows for the synthesis of a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be studied using spectroscopic methods such as FT-IR, UV-visible, and NMR spectroscopy . These techniques provide information on the functional groups present and the electronic environment within the molecule. Theoretical calculations, such as density functional theory (DFT), can be used to predict vibrational frequencies, molecular orbitals (HOMO and LUMO), and other properties like hyperpolarizability and molecular electrostatic potential (MEP) . The MEP maps can indicate the electron-rich and electron-deficient regions of the molecule, which are important for understanding its reactivity and interactions with biological targets.

Scientific Research Applications

Synthesis and Characterization

  • (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been utilized in the synthesis and characterization of various chemical compounds. For instance, it has been involved in the isomerization process leading to the formation of a series of triazine derivatives (Tayade & Waghmare, 2016).

Antioxidant Activity

  • This compound has been synthesized and characterized for its potential antioxidant activity. The derivative was examined for its ability to scavenge free radicals, indicating its relevance in the study of biological properties like antioxidant capabilities (Sulpizio et al., 2016).

Nonlinear Optical Properties

  • It has shown significant promise in nonlinear optical studies. Research focused on nonlinear refractive index and absorption coefficient of derivatives of this compound, demonstrating their potential as candidates for optical devices and optical limiting applications (Henari & Asiri, 2011).

Crystallographic Studies

  • Crystallographic studies of this compound have revealed insights into its molecular structure, including dihedral angles and hydrogen bonding interactions, which are crucial for understanding its chemical behavior and potential applications (Jasinski et al., 2011).

Photophysical Investigation

  • This compound has been a subject of photophysical investigations, with studies focusing on properties like dipole moments, fluorescence quantum yield, and solvatochromic shift methods. Such research is vital for its potential application in fields like photochemistry and materials science (Asiri et al., 2017).

Mechanism of Action

Target of Action

The primary targets of CHEMBRDG-BB 5378681 are beta-adrenoceptors . These receptors primarily bind norepinephrine that is released from sympathetic adrenergic nerves. Additionally, they bind to norepinephrine and epinephrine that circulate in the blood .

Mode of Action

CHEMBRDG-BB 5378681 acts as a beta-blocker . It binds to beta-adrenoceptors and blocks the binding of norepinephrine and epinephrine to these receptors, inhibiting normal sympathetic effects that act through these receptors . Some beta-blockers, like CHEMBRDG-BB 5378681, partially activate the receptor while preventing norepinephrine from binding to the receptor .

Biochemical Pathways

The compound affects the Gs-protein activation pathway . Beta-adrenoceptors are coupled to a Gs-proteins, which activate adenylyl cyclase to form cAMP from ATP . Increased cAMP activates a cAMP-dependent protein kinase (PK-A) that phosphorylates L-type calcium channels, which causes increased calcium entry into the cell .

Pharmacokinetics

The pharmacokinetics of CHEMBRDG-BB 5378681, like other drugs, involves the ADME process: Absorption, Distribution, Metabolism, and Excretion . The compound’s bioavailability, distribution, metabolism, and excretion rates would determine its concentration in the body over time .

Result of Action

The action of CHEMBRDG-BB 5378681 results in reduced heart rate, contractility, and arterial pressure . By reducing these factors, the compound reduces the work of the heart and the oxygen demand of the heart .

Action Environment

Environmental factors such as the patient’s renal function, genetic makeup, sex, age, and individual physiology can influence the action, efficacy, and stability of CHEMBRDG-BB 5378681 . For example, the half-life of some drugs, especially those that require both metabolism and excretion, may be remarkably long in older people .

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUXAKECSBERE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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